5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 5-bromo-1,2-benzothiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHRFRSQRYCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236880 | |
| Record name | Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-26-5 | |
| Record name | Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester typically involves the bromination of benzo[d]isothiazole-3-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterification reagent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzo[d]isothiazoles.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
Ester Hydrolysis: The major product is 5-Bromo-benzo[d]isothiazole-3-carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
5-Br-BITC has the molecular formula CHBrNOS and a molecular weight of approximately 258.09 g/mol. It features a bromine atom at the 5-position of the benzo[d]isothiazole ring, which contributes to its unique chemical reactivity. The compound exists as a white solid with a density of 1.912 g/cm³ and a boiling point around 337.5ºC at 760 mmHg .
Medicinal Chemistry Applications
Drug Development
5-Br-BITC serves as a valuable scaffold in drug discovery due to its biological activity. Research indicates that compounds structurally similar to 5-Br-BITC exhibit antimicrobial and antitumor properties, suggesting that this compound could lead to the development of novel therapeutics .
Case Study: Anticancer Activity
In studies examining thiazole derivatives, compounds related to 5-Br-BITC demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells . These findings support the hypothesis that 5-Br-BITC may also possess similar anticancer potential.
Potential Biological Activities
Preliminary investigations suggest that 5-Br-BITC may interact with specific biological targets, leading to various therapeutic effects. For instance, it has been noted for its potential in treating conditions such as Parkinson's disease and as an antiviral agent against poliovirus .
Material Science Applications
Synthesis of Functional Materials
In material science, 5-Br-BITC is used to synthesize new materials with desirable properties. Its unique structure allows it to act as a building block for creating polymers or composites that can be utilized in various applications, including electronics and coatings .
Table: Comparison of Similar Compounds
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| 6-Bromo-benzo[d]isothiazole-3-carboxylic acid | 0.99 | Different bromination position |
| 5-Bromobenzo[d]isothiazol-3-amine | 0.64 | Contains an amine instead of a carboxylic acid |
| 5-Bromo-2-mercaptobenzoic acid | 0.55 | Contains a thiol group |
| 6-Bromoisoquinoline-1-carboxylic acid | 0.53 | Isoquinoline structure instead of benzothiazole |
This table highlights the structural uniqueness of 5-Br-BITC compared to other similar compounds, emphasizing its potential for diverse applications.
Future Research Directions
Given the promising biological activities associated with compounds like 5-Br-BITC, further research is warranted to explore:
- Mechanistic Studies: Understanding how 5-Br-BITC interacts at the molecular level with biological targets.
- Formulation Studies: Developing formulations that enhance the bioavailability and efficacy of this compound in therapeutic applications.
- Broader Biological Testing: Expanding testing beyond cancer to include other diseases where isothiazole derivatives have shown promise.
Mechanism of Action
The mechanism of action of 5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester with its analogs based on substituents, molecular features, and physicochemical properties.
Key Observations:
Bromine Position : The bromine atom’s position (C5 vs. C6) significantly impacts reactivity and binding interactions. For example, 6-bromo derivatives are less commonly reported in synthetic applications compared to 5-bromo isomers .
Ester Group Variations : Replacing the methyl ester with an ethyl ester (e.g., 5-bromo-isothiazole-3-carboxylic acid ethyl ester) increases molecular weight and alters lipophilicity, which may influence bioavailability in drug design .
Heterocycle Substitution : Analogous compounds like 4-bromo-3-methyl-isoxazole-5-carboxylic acid methyl ester (isoxazole core) exhibit distinct electronic profiles compared to benzo[d]isothiazole derivatives due to differences in aromaticity and heteroatom placement .
Fluorine Substitution : The addition of fluorine at C5 in 6-bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid enhances electronegativity and may improve metabolic stability in medicinal chemistry applications .
Biological Activity
5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester (CAS No. 1123169-26-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.
Overview of the Compound
- Chemical Formula : C9H6BrNO2S
- Molecular Weight : 272.12 g/mol
- Physical State : White solid
- Density : 1.912 g/cm³
- Boiling Point : Approximately 337.5ºC
The biological activity of this compound is largely attributed to its structural features, particularly the presence of the bromine atom and the isothiazole ring. These features allow for interactions with various biological targets, including enzymes and receptors.
Target Interactions
- Enzyme Inhibition : The compound has been noted to act as an inhibitor for specific cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis.
- Binding Affinity : The unique structure facilitates binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing cellular processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Case Studies and Research Findings
- Antitumor Activity Assessment
- Mechanistic Insights
-
Enzyme Interaction Studies
- Research highlighted that the compound inhibits cytochrome P450 enzymes, which are pivotal in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Comparative Analysis with Similar Compounds
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| 6-Bromo-benzo[d]isothiazole-3-carboxylic acid | 0.99 | Different bromination position |
| 5-Bromobenzo[d]isothiazol-3-amine | 0.64 | Contains an amine instead of a carboxylic acid |
| 5-Bromo-2-mercaptobenzoic acid | 0.55 | Contains a thiol group |
The comparison indicates that while there are structurally similar compounds, the unique combination of bromination and carboxylic functionalities in this compound contributes to its distinctive biological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester with high purity?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol and a coupling agent (e.g., DCC or HATU) under anhydrous conditions. Bromination of the benzoisothiazole core may precede esterification, employing reagents like NBS (N-bromosuccinimide) in a regioselective manner. Purification via column chromatography (LiChrospher® RP-18 columns) or recrystallization is critical to achieve ≥95% purity, as demonstrated for structurally analogous brominated esters .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- GC/MS : Effective for verifying ester functionality and detecting volatile byproducts. Methyl esters of similar compounds (e.g., fatty acid methyl esters) are routinely analyzed using polar cyanosilicone columns for resolution .
- NMR : ¹H/¹³C NMR confirms regiochemistry of bromination and ester formation. For example, methyl ester protons typically resonate at δ 3.8–4.0 ppm .
- HPLC : Reverse-phase HPLC with UV detection (e.g., LiChroCART® columns) ensures purity, using internal standards like p-hydroxybenzoic acid ethyl ester for quantification .
Q. How can researchers mitigate challenges in solubility during biological assays involving this compound?
- Methodological Answer : Use co-solvents such as DMSO (≤1% v/v) to enhance aqueous solubility. For in vitro studies, pre-formulate the compound with cyclodextrins or lipid-based carriers to improve bioavailability, as applied to structurally related indazole derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The electron-withdrawing isothiazole ring activates the bromine for SNAr. Computational studies (DFT) predict preferential substitution at the 5-position due to resonance stabilization of the transition state. Experimental validation involves reacting the compound with amines (e.g., morpholine) at 60–80°C in DMF, monitored by TLC/HPLC .
Q. How can computational chemistry be utilized to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess the activation energy for Suzuki-Miyaura couplings. Key parameters include the Pd-ligand interaction energy and the electron density at the bromine-carbon bond. Compare computed outcomes with experimental results using aryl boronic acids and Pd(PPh₃)₄ catalysts .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., COX-2 inhibition) and enzyme-targeted assays to rule out off-target effects .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation kinetics, which may explain variability in IC₅₀ values .
- Structural Analog Comparison : Benchmark activity against analogs like 5-Bromo-1H-indazole-3-carboxylic acid methyl ester (SC-35072), which show consistent MIF antagonist behavior in standardized assays .
Q. How does the methyl ester group influence the compound’s pharmacokinetic profile compared to its free acid form?
- Methodological Answer : The ester group enhances membrane permeability, as demonstrated by Caco-2 cell monolayer assays. Hydrolysis studies in plasma (37°C, pH 7.4) quantify conversion to the free acid, revealing half-life differences. LC-MS/MS tracks metabolites, identifying esterase-mediated cleavage as a key factor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
